[(2R,3S,6S)-3-Acetyloxy-6-[[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methoxy]-3,6-dihydro-2H-pyran-2-yl]methyl acetate [(2R,3S,6S)-3-Acetyloxy-6-[[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methoxy]-3,6-dihydro-2H-pyran-2-yl]methyl acetate
Brand Name: Vulcanchem
CAS No.: 19940-05-7
VCID: VC0033660
InChI: InChI=1S/C22H32O11/c1-11(23)25-9-14-13(27-12(2)24)7-8-16(28-14)26-10-15-17-18(31-21(3,4)30-17)19-20(29-15)33-22(5,6)32-19/h7-8,13-20H,9-10H2,1-6H3/t13-,14+,15+,16-,17-,18-,19+,20+/m0/s1
SMILES: CC(=O)OCC1C(C=CC(O1)OCC2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C)OC(=O)C
Molecular Formula: C22H32O11
Molecular Weight: 472.5 g/mol

[(2R,3S,6S)-3-Acetyloxy-6-[[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methoxy]-3,6-dihydro-2H-pyran-2-yl]methyl acetate

CAS No.: 19940-05-7

Main Products

VCID: VC0033660

Molecular Formula: C22H32O11

Molecular Weight: 472.5 g/mol

[(2R,3S,6S)-3-Acetyloxy-6-[[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methoxy]-3,6-dihydro-2H-pyran-2-yl]methyl acetate - 19940-05-7

CAS No. 19940-05-7
Product Name [(2R,3S,6S)-3-Acetyloxy-6-[[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methoxy]-3,6-dihydro-2H-pyran-2-yl]methyl acetate
Molecular Formula C22H32O11
Molecular Weight 472.5 g/mol
IUPAC Name [(2R,3S,6S)-3-acetyloxy-6-[[(1S,2R,6R,8R,9S)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methoxy]-3,6-dihydro-2H-pyran-2-yl]methyl acetate
Standard InChI InChI=1S/C22H32O11/c1-11(23)25-9-14-13(27-12(2)24)7-8-16(28-14)26-10-15-17-18(31-21(3,4)30-17)19-20(29-15)33-22(5,6)32-19/h7-8,13-20H,9-10H2,1-6H3/t13-,14+,15+,16-,17-,18-,19+,20+/m0/s1
Standard InChIKey NORCMEVRBOYDOU-ZEIPOVTJSA-N
Isomeric SMILES CC(=O)OC[C@@H]1[C@H](C=C[C@H](O1)OC[C@@H]2[C@H]3[C@@H]([C@@H]4[C@H](O2)OC(O4)(C)C)OC(O3)(C)C)OC(=O)C
SMILES CC(=O)OCC1C(C=CC(O1)OCC2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C)OC(=O)C
Canonical SMILES CC(=O)OCC1C(C=CC(O1)OCC2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C)OC(=O)C
Synonyms 6-O-(4-O,6-O-Diacetyl-2,3-dideoxy-α-D-erythro-hexa-2-enopyranosyl)-1-O,2-O:3-O,4-O-diisopropylidene-α-D-galactopyranose
PubChem Compound 10096333
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator